benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate

Protecting Group Strategy Medicinal Chemistry Orthogonal Deprotection

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 31970-04-4), also known as N-Cbz-3-pyrroline or benzyl 3-pyrroline-1-carboxylate, is a heterocyclic building block featuring a 2,5-dihydropyrrole core bearing an N-benzyloxycarbonyl (Cbz) protecting group. This liquid-phase carbamate (MW 203.24 g/mol, purity typically 97–98%) serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing pyrrolidine-containing pharmacophores and functionalized heterocycles.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 31970-04-4
Cat. No. B042196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
CAS31970-04-4
Synonyms2,5-Dihydro-1H-pyrrole-1-carboxylic Acid Phenylmethyl Ester;  3-Pyrroline-1-carboxylic Acid Benzyl Ester;  1-Benzyloxycarbonyl-3-pyrroline;  1-Cbz-3-pyrroline;  2,5-Dihydro-1H-pyrrole-1-carboxylic Acid Benzyl Ester;  2,5-Dihydropyrrole-1-carboxylic Acid B
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1C=CCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H13NO2/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-7H,8-10H2
InChIKeyXSKKIFJNZPNVGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 31970-04-4) | N-Cbz-3-pyrroline Building Block Procurement Guide


Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 31970-04-4), also known as N-Cbz-3-pyrroline or benzyl 3-pyrroline-1-carboxylate, is a heterocyclic building block featuring a 2,5-dihydropyrrole core bearing an N-benzyloxycarbonyl (Cbz) protecting group [1]. This liquid-phase carbamate (MW 203.24 g/mol, purity typically 97–98%) serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing pyrrolidine-containing pharmacophores and functionalized heterocycles . Its commercial availability from major suppliers such as Sigma-Aldrich, TCI, and Apollo Scientific, with catalog specifications including boiling point 133–137 °C at 0.6 mmHg and flash point >110 °C, enables reliable procurement for research and development applications .

Why N-Protected 3-Pyrroline Analogs Cannot Be Interchanged: Procurement Rationale for Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate


Although multiple N-protected 2,5-dihydro-1H-pyrroles are commercially available, substitution among carbamate protecting groups (e.g., Cbz, Boc, Alloc, Fmoc) without rigorous validation can compromise synthetic outcomes. The choice of N-protecting group directly governs orthogonal deprotection compatibility, stability under reaction conditions, and physical handling properties [1]. For instance, while N-Boc-2,5-dihydro-1H-pyrrole is a solid (mp 40–44 °C), the Cbz analog is a liquid at room temperature, affecting dosing accuracy and formulation workflows . Furthermore, documented decomposition of the N-Boc variant under standard acidic deprotection conditions underscores the critical need to select the appropriate protecting group based on downstream synthetic steps rather than assuming functional equivalence [2].

Quantitative Differentiation of Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Head-to-Head Comparator Data


Orthogonal Deprotection Compatibility: Cbz vs. Boc in 2,5-Dihydropyrrole Systems

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate (Cbz-protected) enables orthogonal deprotection relative to the Boc analog. Whereas the Cbz group is cleaved under hydrogenolysis (H₂, Pd/C) or acidic conditions (HBr/AcOH, TFA), the N-Boc-2,5-dihydro-1H-pyrrole decomposes under standard acidic deprotection (TFA or pTSA) due to a retro-Mannich pathway leading to pyrrole rearomatization [1]. This decomposition is quantitatively documented: attempts to deprotect N-Boc-2,5-dihydro-1H-pyrrole with TFA or pTSA followed by neutralization resulted in complete degradation of the desired amine product [1]. In contrast, the Cbz analog undergoes clean deprotection without skeletal rearrangement under hydrogenolysis conditions [2]. This orthogonality is critical in multi-step syntheses where acid-labile functionality must be preserved.

Protecting Group Strategy Medicinal Chemistry Orthogonal Deprotection

Physical State at Room Temperature: Liquid Cbz-3-pyrroline vs. Solid Boc Analog

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate is supplied as a liquid at ambient temperature, whereas N-Boc-2,5-dihydro-1H-pyrrole is a low-melting solid (mp 40–44 °C) . This physical state difference has practical implications for automated liquid handling systems and gravimetric dispensing: the liquid Cbz analog can be directly aspirated and dispensed volumetrically, while the solid Boc analog requires pre-weighing or dissolution, introducing additional handling steps and potential error . The liquid nature of the Cbz compound also facilitates its use as a neat reagent in flow chemistry and continuous processing applications .

Formulation Automated Synthesis Weighing Accuracy

Synthetic Yield Benchmark: 68% One-Step Cbz Protection of 3-Pyrroline

The synthesis of benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate from commercially available 2,5-dihydro-1H-pyrrole and benzyl chloroformate proceeds in 68% isolated yield under standard conditions (Et₃N, DCM, 0 °C to RT, 1 h) [1]. This yield represents a reproducible benchmark for gram-scale preparation of this building block. In contrast, industrial-scale continuous flow processes have been reported to achieve up to 91% yield for related benzyl carbamate formations , though direct comparator data for alternative N-protected 3-pyrrolines under identical conditions is not available in the public literature.

Process Chemistry Synthetic Efficiency Cost-Effectiveness

Commercial Purity Specifications: 97–98% (GC) Benchmark for Procurement

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate is routinely supplied at 97% purity (GC) or higher from major vendors including Sigma-Aldrich, TCI, Apollo Scientific, and ChemScene . The N-Boc analog (N-Boc-2,5-dihydro-1H-pyrrole) is also available at 97% (GC) purity, indicating comparable commercial quality standards between these two N-protected building blocks . However, the Cbz variant offers a distinct advantage in analytical traceability: the benzyl chromophore enables facile UV detection (λ ~254 nm) during HPLC purification and reaction monitoring, whereas the Boc group lacks strong UV absorbance .

Quality Control Vendor Comparison Analytical Specification

Thermal Stability and Storage: Flash Point >110 °C vs. Boc Analog Flash Point 81.1 °C

The Cbz-protected 3-pyrroline exhibits a flash point >110 °C, while the N-Boc analog has a flash point of 81.1 °C . This 29 °C higher flash point for the Cbz compound reduces flammability risk during storage and handling, particularly in facilities without specialized solvent storage cabinets. Both compounds are classified as irritants (H315, H319, H335) under GHS, but the lower volatility and higher flash point of the benzyl carbamate may offer practical advantages for large-scale procurement and long-term inventory management .

Safety Storage Shipping

High-Impact Application Scenarios for Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate in Drug Discovery and Process Chemistry


Orthogonal Protecting Group Strategies in Multi-Step Synthesis of Pyrrolidine-Containing APIs

When constructing complex pyrrolidine-based active pharmaceutical ingredients (APIs) such as Aurora kinase inhibitors or GABA analogs, the Cbz-protected 3-pyrroline enables selective deprotection in the presence of acid-labile Boc groups. The documented decomposition of N-Boc-2,5-dihydro-1H-pyrrole under acidic conditions [1] makes the Cbz variant the preferred choice for routes requiring orthogonal deprotection. The UV-active benzyl chromophore further simplifies reaction monitoring by HPLC, reducing analytical development time. Researchers procuring this building block should specify ≥97% purity (GC) and store the liquid at room temperature in a dark, sealed container to maintain stability .

Synthesis of Pan-Aurora Kinase Inhibitors via Pyrrolotriazine Scaffolds

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate serves as a key heterocyclic building block in the synthesis of novel pyrrolotriazine series acting as pan-Aurora kinase inhibitors [1]. The 3-pyrroline core provides the necessary unsaturation for subsequent functionalization to the pyrrolotriazine framework. In this application, the Cbz protecting group ensures compatibility with the palladium-catalyzed coupling steps required for constructing the triazine ring system. Sourcing this intermediate at 97–98% purity minimizes byproduct formation during the critical cyclization step, improving overall yield and reducing purification burden. Researchers should confirm vendor CoA for GC purity and ensure the compound has been stored under recommended conditions (cool, dry, dark) prior to use .

Enantioselective Heck-Matsuda Arylation for Chiral Pyrrolidine Synthesis

N-Protected 3-pyrrolines, including the Cbz variant, are substrates for enantioselective Heck-Matsuda arylation using chiral palladium catalysts [1]. This methodology provides access to enantioenriched 3-aryl pyrrolidines, which are valuable intermediates for baclofen analogs and related GABAergic agents. The liquid physical state of the Cbz analog facilitates precise volumetric addition in automated parallel synthesis platforms, a practical advantage over the solid Boc analog which requires weighing or pre-dissolution . Researchers employing this chemistry should procure the Cbz-protected building block to leverage both the established reactivity profile and the operational convenience of a liquid reagent.

Flow Chemistry and Continuous Processing Applications

The liquid nature of benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate at ambient temperature makes it particularly suitable for continuous flow synthesis platforms, where solid reagents require dissolution and can cause clogging issues [1]. Industrial production methods for this compound have been optimized for continuous flow, achieving up to 91% yield, demonstrating its compatibility with scalable manufacturing processes . The higher flash point (>110 °C) relative to the Boc analog (81.1 °C) also reduces safety concerns in heated flow reactors. Procurement for flow chemistry applications should prioritize material meeting the ≥97% purity specification to ensure consistent residence time and reaction kinetics.

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